molecular formula C15H14N2O3S B3012043 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone CAS No. 2097928-77-1

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone

Cat. No.: B3012043
CAS No.: 2097928-77-1
M. Wt: 302.35
InChI Key: HZSOXSNTELQOCQ-UHFFFAOYSA-N
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Description

The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone is a bicyclic sulfone-containing heterocycle fused with a quinoline moiety. Its structure features a rigid bicyclo[2.2.1]heptane scaffold, where the sulfur atom in the thia bridge is oxidized to a sulfone (dioxido group), and the nitrogen atom at position 5 forms an amide bond with the quinolin-6-yl carbonyl group. This architecture confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by sulfone-containing heterocycles.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(17-8-13-7-12(17)9-21(13,19)20)11-3-4-14-10(6-11)2-1-5-16-14/h1-6,12-13H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSOXSNTELQOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone is a complex bicyclic structure that incorporates both sulfur and nitrogen atoms. Its unique chemical composition positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structural features include:

  • Bicyclic Framework : A five-membered ring fused to a six-membered ring.
  • Functional Groups : The presence of dioxido and thia groups enhances its reactivity.

The molecular formula is C12H10N2O3SC_{12}H_{10}N_2O_3S, and it has a molecular weight of 270.33 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential efficacy against various pathogens.

Research Findings and Case Studies

Several studies have explored the biological effects of compounds related to this compound:

1. Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds exhibit notable antimicrobial activity against a range of bacteria and fungi. For instance, studies on structurally similar compounds have demonstrated effective inhibition of bacterial growth in vitro, leading to further exploration of their therapeutic potential in treating infections.

2. Anticancer Properties

A study focusing on quinoline derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The structural similarities suggest that this compound may also exhibit similar anticancer effects.

3. Neuroprotective Effects

Preliminary findings suggest that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure TypeNotable Activity
IndoleAromaticAnticancer
ThioacetamideThioetherAntimicrobial
BenzothiazoleHeterocyclicAntifungal

This table illustrates the diverse biological activities associated with compounds sharing similar structural characteristics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Bicyclo[2.2.1]heptane Derivatives

The compound’s closest analogs differ in the aryl/heteroaryl group attached to the methanone moiety. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituent on Methanone Key Properties/Applications Reference
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone C₁₂H₁₂INO₃S 377.196 3-iodophenyl Radioligand potential due to iodine
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone C₁₁H₁₆N₂O₄S 296.328 morpholino Enhanced solubility via amine group
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone C₁₉H₁₇N₂O₃S 365.420 quinolin-6-yl CNS receptor modulation (hypothesized) [Target]

Key Observations :

  • Quinolin-6-yl analog: The quinoline group introduces π-π stacking interactions, favoring binding to aromatic-rich enzyme pockets (e.g., kinases or neurotransmitter receptors).
Comparison with Bicyclo[2.2.2]octane and Other Azabicyclo Systems

Compounds with alternative bicyclic frameworks exhibit distinct pharmacological profiles:

Compound Name Bicyclo System Key Functional Groups pKa Molecular Weight Applications Reference
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol [2.2.2]octane Quinolin-4-yl, methanol 8.56 324.4 g/mol Opioid receptor modulation
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol [2.2.1]heptane (2-oxa) Propanol, oxa bridge N/A 171.23 g/mol Synthetic intermediate for analgesics
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane [3.2.0]heptane (4-thia) Pivalamido, β-lactam N/A 383.48 g/mol Antibiotic derivatives

Key Observations :

  • Bicyclo[2.2.2]octane systems : Larger ring systems (e.g., [2.2.2]octane) increase conformational rigidity, enhancing selectivity for G-protein-coupled receptors (GPCRs).
  • Oxa vs. Thia bridges : Replacement of sulfur with oxygen (e.g., 2-oxa analog) reduces electronegativity, altering hydrogen-bonding capacity and metabolic pathways.
  • β-Lactam-containing systems : The [3.2.0]heptane framework with a β-lactam ring is critical for antibiotic activity but lacks the sulfone group’s oxidative stability.

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